

A Preclinical Comparative Guide to CH6953755 and Other Novel YES1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of **CH6953755** with other notable YES1 kinase inhibitors, including dasatinib, bosutinib, and the novel agent NXP900 (also known as eCF506). The information is intended to support researchers and drug development professionals in evaluating the therapeutic potential of these agents in YES1-driven malignancies.

Introduction to YES1 Inhibition

YES1, a member of the SRC family of non-receptor tyrosine kinases, has emerged as a compelling therapeutic target in oncology.[1] Amplification and overexpression of the YES1 gene are implicated in the pathogenesis of various solid tumors, including esophageal, lung, head and neck, and bladder cancers, and have been linked to resistance to targeted therapies. [2][3] YES1 plays a crucial role in regulating key cellular processes such as proliferation, survival, and invasion, often through its downstream effector, Yes-associated protein 1 (YAP1). [2][4] The development of potent and selective YES1 inhibitors is therefore a promising strategy for the treatment of these cancers.

Overview of Investigated YES1 Inhibitors

This guide focuses on a comparative analysis of the following YES1 inhibitors:

CH6953755: A potent and selective, orally active YES1 kinase inhibitor.[5][6]

- Dasatinib: A multi-kinase inhibitor targeting BCR-ABL and SRC family kinases, including YES1.[7][8]
- Bosutinib: A dual SRC/ABL kinase inhibitor.[9]
- NXP900 (eCF506): A novel, potent, and selective YES1/SRC kinase inhibitor with a unique "type 1.5" binding mechanism that locks the kinase in an inactive conformation.[10][11]

Quantitative Data Summary

The following tables summarize the available preclinical data for **CH6953755** and its comparators. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

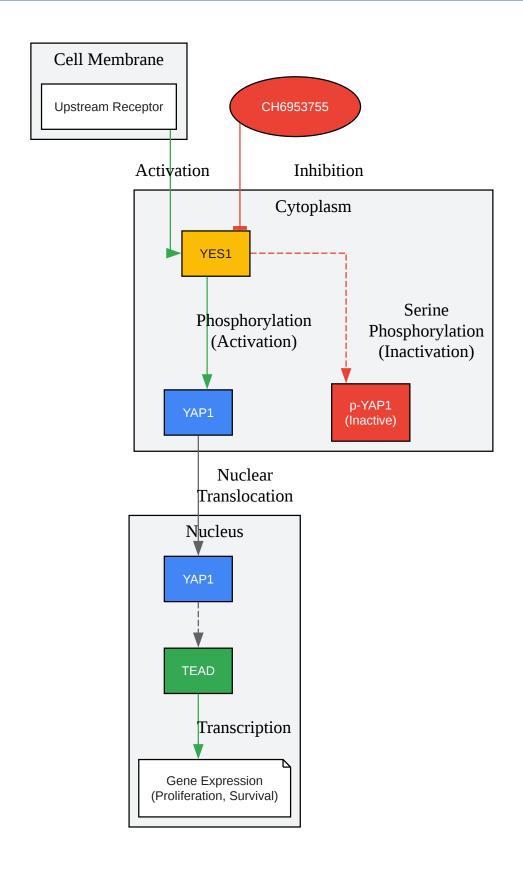
Table 1: In Vitro Kinase Inhibitory Activity

Inhibitor	Target Kinase	IC50 (nM)	Selectivity Profile
CH6953755	YES1	1.8[6][12]	Selective for YES1. [13]
Dasatinib	YES1	<1[14]	Broad-spectrum inhibitor of SRC family kinases, BCR-ABL, c- KIT, and PDGFR.[8] [15]
Bosutinib	YES1	Not explicitly stated in search results	Dual SRC/ABL inhibitor; does not inhibit c-KIT or PDGFR.[9][16]
NXP900 (eCF506)	YES1	0.47[10]	Highly selective for YES1/SRC; over 950- fold more selective for SRC than ABL.[10]

Table 2: In Vitro Anti-proliferative Activity in YES1-Amplified Cancer Cell Lines

Inhibitor	Cell Line (Cancer Type)	Assay	Endpoint	Result
СН6953755	KYSE70 (Esophageal)	Cell Proliferation	IC50	Effective inhibition of cell growth in YES1- amplified lines.[6] [12]
KYSE70, RERF- LC-Al (Esophageal, Lung)	TEAD Luciferase Reporter	Inhibition of YAP1 activity	Suppresses TEAD luciferase reporter activity. [12]	
Dasatinib	High-YES1 NSCLC cell lines	Cell Proliferation	GI50	Significantly inhibited proliferation in High-YES1 cell lines.[4]
NXP900 (eCF506)	KYSE70, OE21, KYSE410, KYSE30, OE19, TE5, TE14 (Esophageal)	Colony Formation	Inhibition of cell proliferation	Strongly inhibited cell proliferation.

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

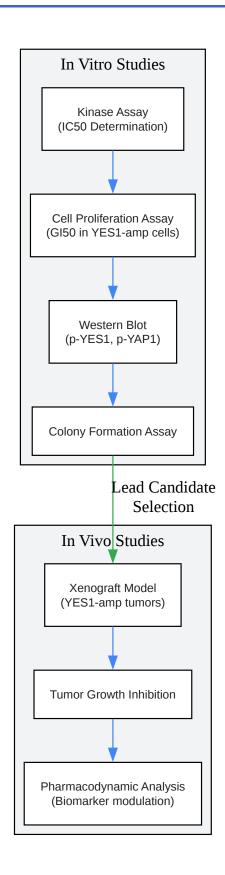


Inhibitor	Xenograft Model (Cell Line)	Dosing	Efficacy
CH6953755	YES1-amplified esophageal and SCLC models	60 mg/kg, oral, daily for 10 days[12]	Selective antitumor activity with suppression of phospho-Tyr426 YES1.[12][17]
Dasatinib	High-YES1 NSCLC PDX models	Not specified in search results	High sensitivity to dasatinib in models with YES1 gene amplification.[2]
NXP900 (eCF506)	KYSE70 (Esophageal)	40 mg/kg, oral, daily for 28 days[1]	Significant tumor regression (71% decrease in tumor volume).[1]

Signaling Pathways and Experimental Workflows YES1-YAP1 Signaling Pathway

The diagram below illustrates the role of YES1 in the activation of the YAP1 signaling pathway, a key driver of cell proliferation in YES1-amplified cancers. Inhibition of YES1 by compounds like **CH6953755** disrupts this pathway.

Click to download full resolution via product page


YES1-YAP1 signaling pathway and inhibition by CH6953755.

General Experimental Workflow for Preclinical Evaluation of YES1 Inhibitors

The following diagram outlines a typical workflow for the preclinical assessment of novel YES1 inhibitors.

Click to download full resolution via product page

Preclinical evaluation workflow for YES1 inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of preclinical data. Below are generalized methodologies for key experiments cited in the evaluation of YES1 inhibitors.

In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
- Methodology:
 - Reagents: Purified recombinant human kinases (e.g., YES1, SRC, ABL), a kinase-specific peptide substrate, ATP, and the test inhibitor at various concentrations.
 - Procedure: The kinase, substrate, and varying concentrations of the inhibitor are preincubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
 - Detection: The extent of substrate phosphorylation is measured, typically using a radiometric, fluorescence-based, or luminescence-based method.
 - Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration to calculate the IC50 value.

Cell Proliferation Assay

- Objective: To assess the effect of YES1 inhibitors on the growth of cancer cell lines, particularly those with YES1 gene amplification.
- Methodology:
 - Cell Culture:YES1-amplified cancer cell lines (e.g., KYSE70) and non-amplified control lines are cultured in appropriate media.
 - Treatment: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 4 days).[12]

- Viability Measurement: Cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.
- Data Analysis: The half-maximal growth inhibition (GI50) or IC50 values are calculated from the dose-response curves.

Western Blot Analysis for Phospho-YES1

- Objective: To determine the effect of inhibitors on the autophosphorylation of YES1 at Tyr426, a marker of its activation.
- Methodology:
 - Cell Treatment:YES1-amplified cells (e.g., KYSE70) are treated with the inhibitor for a short duration (e.g., 2 hours).[12]
 - Lysate Preparation: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
 - SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
 - Immunoblotting: The membrane is probed with a primary antibody specific for phospho-YES1 (Tyr426) and a corresponding secondary antibody. A total YES1 antibody is used as a loading control.
 - Detection: The signal is visualized using a chemiluminescence-based detection system.

Colony Formation Assay

- Objective: To evaluate the long-term effect of YES1 inhibitors on the clonogenic survival of cancer cells.
- Methodology:
 - Cell Seeding: A low density of single cells is seeded in 6-well or 24-well plates.
 - Treatment: Cells are treated with the inhibitor for an extended period (e.g., 14 days).

- Colony Staining: After the incubation period, the colonies are fixed and stained with crystal violet.
- Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) is counted.

In Vivo Tumor Xenograft Studies

- Objective: To evaluate the antitumor efficacy of YES1 inhibitors in a living organism.
- Methodology:
 - Cell Implantation:YES1-amplified human cancer cells (e.g., KYSE70) are subcutaneously injected into immunodeficient mice.[1]
 - Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at a specified dose and schedule.
 - Efficacy Assessment: Tumor volume and body weight are measured regularly.
 - Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blot for phospho-YES1) to confirm target engagement.

Conclusion

The preclinical data presented in this guide highlight the potential of targeting YES1 in cancers with YES1 gene amplification. **CH6953755** and NXP900 have emerged as highly potent and selective YES1 inhibitors with promising antitumor activity in preclinical models. In particular, NXP900's unique "type 1.5" inhibitory mechanism, which locks SRC/YES1 in an inactive conformation, may offer advantages over traditional ATP-competitive inhibitors. In contrast, dasatinib and bosutinib, while effective against YES1, have a broader kinase inhibition profile, which may contribute to off-target effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these novel YES1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 8. Dasatinib Wikipedia [en.wikipedia.org]
- 9. Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The SRC family kinase inhibitor NXP900 demonstrates potent antitumor activity in squamous cell carcinomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ossila.com [ossila.com]
- 14. m.youtube.com [m.youtube.com]
- 15. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Emerging Roles of YES1 in Cancer: The Putative Target in Drug Resistance PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Preclinical Comparative Guide to CH6953755 and Other Novel YES1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824790#ch6953755-versus-other-novel-yes1-inhibitors-in-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com